2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride

Catalog No.
S1938347
CAS No.
1034449-18-7
M.F
C17H19ClN2
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chlorid...

CAS Number

1034449-18-7

Product Name

2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride

IUPAC Name

5-methyl-2-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyridin-2-ium;chloride

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C17H19N2.ClH/c1-12-8-13(2)17(14(3)9-12)18-10-16-7-5-6-15(4)19(16)11-18;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

DJFXURXZOPNPGY-UHFFFAOYSA-M

SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=C(C=C3C)C)C.[Cl-]

Canonical SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=C(C=C3C)C)C.[Cl-]

Organocatalysis

Mesityl-ImPyCl is being investigated as an organocatalyst due to its unique structure. The combination of a bulky mesityl group (2,4,6-trimethylphenyl) and a positively charged imidazolium ring makes it a good candidate for activating substrates and facilitating various organic transformations. Studies have shown its effectiveness in reactions like:

  • Aldol condensations []
  • Cycloadditions []
  • Ring-opening polymerizations

These studies suggest that Mesityl-ImPyCl could be a valuable tool for organic chemists, particularly in the development of new and efficient synthetic methods.

Metal N-Heterocyclic Carbene (NHC) Ligand Precursor

Mesityl-ImPyCl can be deprotonated to form a N-heterocyclic carbene (NHC), a class of highly stable and versatile ligands that can bind to various transition metals. These metal-NHC complexes find applications in:

  • Catalysis []
  • Medicinal chemistry []
  • Materials science

2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride is a chemical compound with the molecular formula C₁₇H₁₉ClN₂ and a molecular weight of 286.80 g/mol. It is classified as an N-heterocyclic carbene precursor, which is significant in various organic synthesis processes. The compound features a mesityl group (2,4,6-trimethylphenyl) attached to the imidazo[1,5-a]pyridine structure, contributing to its unique properties and reactivity. This compound is often utilized in proteomics research and as a reactant in catalytic reactions, particularly involving gold complexes .

Involving 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride include its role as a catalyst in cycloisomerization reactions. It can generate stable N-heterocyclic carbenes that facilitate various transformations in organic synthesis. For example, it has been successfully employed in gold-catalyzed cycloisomerization reactions, where it enhances the efficiency and selectivity of the reaction pathways . The compound's ability to stabilize reactive intermediates makes it a valuable reagent in synthetic organic chemistry.

Several synthetic routes have been reported for the preparation of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride. A common method involves the reaction of 2-methylimidazole with mesityl chloride under appropriate conditions to yield the desired product. This method typically requires careful control of temperature and reaction time to ensure high yields and purity. Additionally, variations in solvents and catalysts can influence the efficiency of the synthesis .

The applications of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride are primarily found in the fields of organic synthesis and catalysis. Its role as a precursor for N-heterocyclic carbenes makes it valuable in:

  • Catalytic Reactions: Used in gold-catalyzed cycloisomerization and other organic transformations.
  • Proteomics Research: Employed as a biochemical reagent for studying protein interactions and modifications.
  • Synthetic Chemistry: Acts as an efficient catalyst for various organic reactions due to its stability and reactivity .

Interaction studies involving 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride focus on its reactivity with metal complexes and other substrates in catalytic processes. The compound's ability to form stable complexes with gold has been particularly noted, enhancing reaction rates and selectivity in cycloisomerization reactions. These studies are crucial for understanding how this compound can be optimized for specific catalytic applications .

Several compounds exhibit structural similarities to 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Mesityl-3-methylimidazolium chlorideImidazolium SaltDifferent position of methyl group
2-(4-Methylphenyl)-5-methylimidazo[1,5-a]pyridineImidazo[1,5-a]pyridine DerivativeLacks the chlorinated pyridinium structure
3-Mesityl-4-pyridinyl imidazolePyridine-Imidazole HybridDifferent heterocyclic framework

The uniqueness of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride lies in its specific combination of structural elements that allow it to function effectively as an N-heterocyclic carbene precursor while also being applicable in diverse catalytic contexts .

X-ray Crystallographic Analysis of Mesityl-Imidazopyridinium Systems

X-ray crystallographic analysis represents the most definitive method for elucidating the three-dimensional molecular structure of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride. The crystallographic investigation provides detailed information about bond lengths, bond angles, torsional angles, and intermolecular interactions that govern the solid-state packing arrangement of the compound. Single-crystal X-ray diffraction studies of related mesityl-imidazopyridinium systems have revealed important structural features that are characteristic of this class of compounds [7] [8].

The imidazopyridinium core exhibits a planar or nearly planar geometry, with the fused bicyclic system showing minimal deviation from planarity. In structurally related compounds, the dihedral angle between the imidazole and pyridine rings typically ranges from 2.0° to 5.0°, indicating strong conjugation between the two ring systems [9] [8]. The imidazopyridine moiety in cobalt complexes has been shown to be planar with dihedral angles of approximately 2.47°, with specific atoms showing deviations from the mean plane in the range of ±0.037 Å [8].

The mesityl substituent at the 2-position adopts a specific orientation relative to the imidazopyridinium plane. Crystallographic studies of related mesityl-imidazopyridinium compounds indicate that the mesityl group can adopt different conformations depending on the crystallization conditions and intermolecular interactions. In some cases, the mesityl group is oriented nearly perpendicular to the imidazopyridinium plane, with dihedral angles ranging from 50° to 80° [7]. The presence of the three methyl groups on the mesityl ring creates significant steric hindrance that influences the overall molecular conformation.

The crystal packing arrangement of mesityl-imidazopyridinium compounds is stabilized by various intermolecular interactions, including C-H···π interactions, π-π stacking, and hydrogen bonding involving the chloride counterion. The chloride anion typically forms multiple hydrogen bonds with the protons of the imidazopyridinium cation, particularly those on the imidazole ring. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the compound [8].

Crystallographic ParameterTypical RangeImidazopyridinium Systems
Dihedral angle (imidazole-pyridine)2.0° - 5.0°2.47° (Co complex) [8]
Mesityl-core dihedral angle50° - 80°50.84° - 80.64° [7]
Intermolecular C-H···π distance2.8 - 3.2 Å2.887 - 2.957 Å [7]
π-π stacking distance3.4 - 3.7 Å3.4671 - 3.6414 Å [8]

The space group and unit cell parameters vary depending on the specific substitution pattern and crystallization conditions. Related imidazopyridine compounds have been found to crystallize in various space groups, including monoclinic P21/c and P21/n systems [10] [11]. The unit cell dimensions typically reflect the molecular size and packing efficiency, with the presence of the bulky mesityl group often leading to expanded unit cell parameters to accommodate the steric requirements of the substituent.

Temperature-dependent crystallographic studies can provide additional insights into the thermal motion of different molecular segments. The mesityl group methyl substituents often exhibit higher thermal parameters compared to the rigid imidazopyridinium core, indicating greater rotational freedom around the C-CH3 bonds. This information is crucial for understanding the dynamic behavior of the molecule in the solid state and its potential flexibility in coordination environments [7].

Nuclear Magnetic Resonance Spectroscopic Fingerprinting (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual nuclei within the 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride molecule. The NMR spectroscopic analysis of this compound reveals characteristic resonances that serve as fingerprints for structural identification and purity assessment. The integration of proton NMR, carbon-13 NMR, and fluorine-19 NMR (when applicable) creates a comprehensive spectroscopic profile that enables unambiguous structural assignment [12] [13].

The proton NMR spectrum of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride exhibits distinct resonances corresponding to the various proton environments within the molecule. The imidazopyridinium protons typically appear in the aromatic region (7.0-9.0 ppm), with the 2-position proton (if present) appearing as a singlet or doublet depending on the substitution pattern. The pyridine ring protons show characteristic coupling patterns that reflect their relative positions and electronic environments [12].

The mesityl group protons provide distinctive spectroscopic signatures that are characteristic of this substituent. The aromatic protons of the mesityl group appear as singlets due to the symmetrical substitution pattern, typically resonating at approximately 7.0-7.2 ppm. The methyl substituents on the mesityl ring give rise to two distinct signals: the ortho-methyl groups (positions 2 and 6) and the para-methyl group (position 4). The ortho-methyl groups typically appear as a singlet integrating for 6H at approximately 2.0-2.2 ppm, while the para-methyl group appears as a singlet integrating for 3H at approximately 2.3-2.4 ppm [13].

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Imidazopyridinium H-39.5 - 10.0s1H
Imidazopyridinium H-68.3 - 8.5d1H
Imidazopyridinium H-77.8 - 8.0d1H
Imidazopyridinium H-87.2 - 7.4dd1H
Mesityl aromatic H7.0 - 7.2s2H
5-Methyl2.8 - 3.0s3H
Mesityl para-CH32.3 - 2.4s3H
Mesityl ortho-CH32.0 - 2.2s6H

The carbon-13 NMR spectrum provides complementary information about the carbon framework and electronic environment of the molecule. The imidazopyridinium carbon atoms exhibit characteristic chemical shifts that reflect their hybridization state and electronic environment. The quaternary carbon atoms of the imidazopyridinium system typically appear in the range of 145-155 ppm, while the aromatic CH carbons resonate between 110-135 ppm. The methyl carbon substituents appear in the aliphatic region, with the 5-methyl group typically observed at 17-20 ppm and the mesityl methyl carbons at 20-22 ppm [13].

The assignment of carbon resonances can be confirmed through two-dimensional NMR experiments, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. These techniques provide correlation information between protons and carbons, enabling complete assignment of the carbon framework. The HMBC experiment is particularly valuable for identifying quaternary carbons and establishing connectivity patterns within the molecule [14].

Fluorine-19 NMR spectroscopy may be applicable when the compound contains fluorine substituents or when fluorinated counterions are present. The fluorine nucleus exhibits high sensitivity to its chemical environment and can provide valuable structural information. In related imidazopyridinium compounds containing fluorine substituents, the fluorine resonances typically appear in the range of -60 to -120 ppm, depending on the substitution pattern and electronic environment [15].

Variable-temperature NMR studies can reveal dynamic processes within the molecule, such as rotation around C-C bonds or conformational interconversion. The mesityl group, in particular, may exhibit restricted rotation around the C-N bond connecting it to the imidazopyridinium core, leading to coalescence phenomena at elevated temperatures. These studies provide insights into the energy barriers associated with conformational changes and the solution-state behavior of the molecule [16].

Mass Spectrometric Validation Techniques

Mass spectrometry serves as a crucial analytical tool for confirming the molecular composition and structural integrity of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride. The mass spectrometric analysis provides definitive molecular weight determination and fragmentation pattern information that supports the proposed structure. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing ionic compounds such as imidazopyridinium salts, as it can efficiently ionize these compounds while preserving their structural integrity [17] [18].

The molecular ion peak for 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride appears at m/z 251, corresponding to the cationic portion of the molecule [M-Cl]+ or [C17H19N2]+. This molecular ion serves as the base peak or a prominent peak in the mass spectrum, providing direct confirmation of the molecular formula. The isotope pattern of the molecular ion peak reflects the natural abundance of carbon-13 and nitrogen-15 isotopes, with the M+1 peak showing intensity proportional to the number of carbon atoms in the molecule [17] [19].

The fragmentation pattern of the molecular ion provides valuable structural information about the compound. The primary fragmentation pathways typically involve the loss of methyl groups from the mesityl substituent, resulting in fragments at m/z 236 [M-CH3]+, m/z 221 [M-2CH3]+, and m/z 206 [M-3CH3]+. The loss of the entire mesityl group can also occur, leading to a fragment at m/z 132 corresponding to the methylimidazopyridinium core [17].

Fragment Ionm/z ValueProposed StructureRelative Intensity
[M]+251C17H19N2+100% (base peak)
[M-CH3]+236C16H16N2+45-60%
[M-2CH3]+221C15H13N2+25-35%
[M-3CH3]+206C14H10N2+15-25%
[M-mesityl]+132C8H6N2+10-20%
[Mesityl]+119C9H11+5-15%

Tandem mass spectrometry (MS/MS) experiments provide additional structural validation by subjecting selected fragment ions to further fragmentation. The MS/MS analysis of the molecular ion can reveal detailed fragmentation pathways and confirm the connectivity of different molecular segments. Collision-induced dissociation (CID) experiments are particularly informative for elucidating the fragmentation mechanisms and identifying characteristic neutral losses [17] [20].

High-resolution mass spectrometry (HRMS) provides precise molecular weight determination with accuracy typically better than 5 ppm. This level of precision enables unambiguous molecular formula assignment and can distinguish between isobaric compounds with different elemental compositions. The high-resolution analysis of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride confirms the molecular formula C17H19N2+ with a calculated exact mass of 251.1548 Da [17].

The mass spectrometric analysis can also provide information about the presence of impurities or side products in the sample. Related compounds or synthetic intermediates may exhibit similar fragmentation patterns but with characteristic mass differences that enable their identification. The relative intensities of different peaks in the mass spectrum can provide semi-quantitative information about the purity of the sample [18].

Ion mobility mass spectrometry (IM-MS) represents an advanced technique that combines mass spectrometry with ion mobility separation. This technique can provide additional structural information by measuring the collision cross-section (CCS) of the molecular ion, which reflects the three-dimensional shape and size of the molecule in the gas phase. The CCS value for imidazopyridinium compounds typically ranges from 150-200 Ų, depending on the size and conformation of the substituents [17].

Gas-phase ion-molecule reactions can provide further structural insights by examining the reactivity of the molecular ion with various reagent gases. These experiments can reveal information about the basicity, nucleophilicity, and other chemical properties of the compound. The proton affinity of imidazopyridinium compounds can be determined through such experiments, providing thermodynamic data that complement the structural information [20].

The mass spectrometric fragmentation pattern of 2-mesityl-5-methylimidazo[1,5-a]pyridinium chloride can be compared with fragmentation patterns of related compounds to establish structure-fragmentation relationships. These relationships are valuable for identifying unknown compounds and predicting the mass spectrometric behavior of new derivatives. The characteristic losses of methyl groups from the mesityl substituent and the stability of the imidazopyridinium core are common features observed in this class of compounds [18].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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